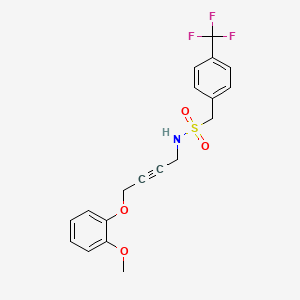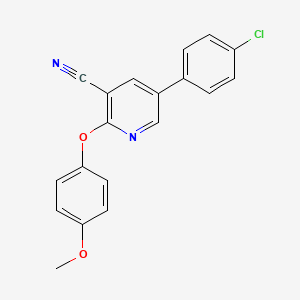
5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile is a chemical compound that is widely used in scientific research due to its unique properties. It is a heterocyclic compound composed of two aromatic rings, a pyridine ring, and a carbonitrile group, and has a molecular weight of 260.3 g/mol. This compound has been studied extensively for its potential applications in various scientific fields, including organic synthesis, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile has been the subject of scientific research due to its complex chemical structure and potential applications in various fields. Notably, the synthesis and crystal structure determination of related compounds have been explored to understand their molecular configurations and potential interactions. For example, the synthesis of similar pyridine and azafluorene derivatives has been studied for their structural characteristics using X-ray diffraction, offering insights into their molecular geometry and potential chemical reactivity (Moustafa & Girgis, 2007); (Venkateshan et al., 2020).
Photophysical Properties
Research into the photophysical properties of pyridine derivatives has led to a deeper understanding of their optical characteristics. Spectroscopic analysis has been pivotal in studying the absorption and emission spectra, which are crucial for applications in photodynamic therapy and as fluorescent markers. Studies on compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have shed light on their spectral properties, including absorption and fluorescence spectra, highlighting the potential for these compounds in various scientific applications (Tranfić et al., 2011).
Antimicrobial and Anticancer Activity
The biological activity of 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile and its derivatives has also been a significant area of research. Studies have focused on their antimicrobial and anticancer potentials, with findings suggesting that certain structural modifications can enhance these properties. For instance, the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents have demonstrated promising results against various cancer cell lines, indicating the therapeutic potential of these compounds (Tiwari et al., 2016).
Material Science Applications
Moreover, pyridine derivatives have found applications in material science, particularly in the development of new materials with unique optical and electronic properties. The synthesis and characterization of pyrazolo pyridine derivatives, for example, have provided valuable insights into their structural and optical characteristics, paving the way for their use in electronic devices and sensors (Zedan et al., 2020).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-23-17-6-8-18(9-7-17)24-19-14(11-21)10-15(12-22-19)13-2-4-16(20)5-3-13/h2-10,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPEFJMTBSIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)
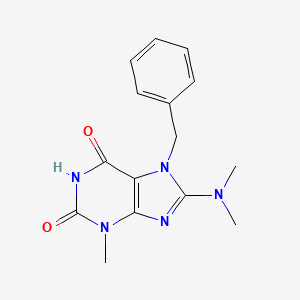
![(3S,8As)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2715251.png)
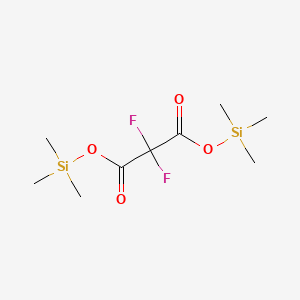

![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)
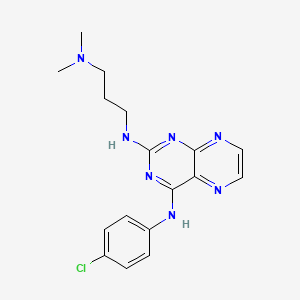
![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)
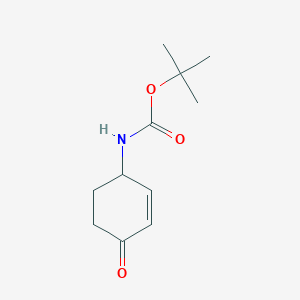
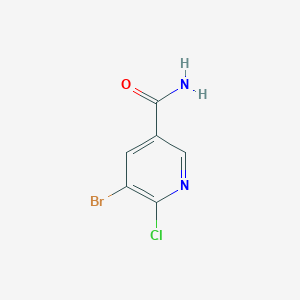
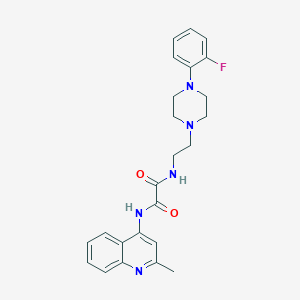
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide](/img/structure/B2715269.png)
